7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one” is a chemical compound with the molecular formula C16H13BrN2O. It has an average mass of 329.191 Da and a monoisotopic mass of 328.021118 Da .
Synthesis Analysis
The synthesis of this compound and its analogues has been described in the literature. One method involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .Molecular Structure Analysis
The molecular structure of “7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one” is complex, as indicated by its molecular formula C16H13BrN2O. The structure includes a benzodiazepine ring, which is a common feature in many biologically active compounds .Scientific Research Applications
1. Catalytic Applications
- The compound has been utilized in the formation of palladacycles, which exhibit significant in vitro activity as cytotoxic agents and also act as cathepsin B inhibitors, an enzyme implicated in cancer-related events (Spencer et al., 2009).
2. Structural Chemistry
- X-ray diffraction structural analysis of certain derivatives of 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one showed these compounds possess a cis configuration, and their affinity toward central nervous system benzodiazepine receptors has been studied (Pavlovsky et al., 2007).
3. Quantum Chemical Studies
- Spectroscopic and quantum chemical studies have been conducted on derivatives, focusing on molecular geometry, frontier molecular orbital, and NLO analysis (Sylaja et al., 2016).
4. Antimicrobial and Anticancer Activities
- A series of compounds derived from 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one were synthesized and evaluated for their antimicrobial and anticancer activities, showing significant potential in these areas (Verma et al., 2015).
5. Organic Synthesis
- The compound has been involved in the synthesis of various complex molecules, including CCR5 antagonists, showcasing its utility in complex organic synthesis processes (Ikemoto et al., 2005).
6. Pharmaceutical Production
- Research has been conducted to develop new methods for synthesizing this compound for industrial-scale pharmaceutical production, emphasizing its significance in the production of anxiolytics (Lyukshenko et al., 2019).
7. Molecular Interaction Studies
- The compound's interaction with other molecules, such as chloral hydrate, has been studied, revealing insights into its structural and molecular properties (Dunphy & Lynton, 1971).
properties
IUPAC Name |
7-bromo-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEQTIDRWGGTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.